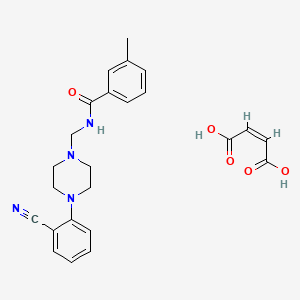

PD-168077 maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUGRPISCANHO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042601 | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630117-19-0 | |

| Record name | PD-168077 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD-168077 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of PD-168077, detailing its binding profile, downstream signaling cascades, and functional effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopamine receptor pharmacology and the development of novel therapeutics targeting the D4 receptor.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique pharmacological profile and association with conditions such as schizophrenia, ADHD, and erectile dysfunction have made it an attractive target for drug discovery. PD-168077 has emerged as a key pharmacological tool for elucidating the physiological roles of the D4 receptor due to its high affinity and selectivity. This document synthesizes the current understanding of how PD-168077 engages the D4 receptor and triggers downstream cellular responses.

Physicochemical Properties of PD-168077 Maleate

| Property | Value |

| IUPAC Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate |

| Molecular Formula | C20H22N4O · C4H4O4 |

| Molecular Weight | 450.49 g/mol |

| CAS Number | 190383-31-4 |

| Solubility | Soluble in DMSO to 100 mM |

Binding Affinity and Selectivity

PD-168077 exhibits high affinity for the human dopamine D4 receptor with Ki values reported in the low nanomolar range. Its selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |

| Dopamine D4 | 8.7 - 11.9[1][2] | - |

| Dopamine D2 | 1050 - 2800[1][3] | > 120-fold |

| Dopamine D3 | 2540[1] | > 290-fold |

| Serotonin 5-HT1A | ~400 | > 45-fold |

| Adrenergic α1 | ~174 | > 20-fold |

| Adrenergic α2 | ~174 | > 20-fold |

Note: Ki values can vary between different studies and experimental conditions.

Core Mechanism of Action: D4 Receptor-Mediated Signaling

As a D4 receptor agonist, PD-168077 initiates a cascade of intracellular events upon binding. The D4 receptor is canonically coupled to inhibitory G proteins of the Gi/o family.[4][5]

G Protein Coupling and Downstream Effectors

Activation of the D4 receptor by PD-168077 leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Studies have shown that the D4 receptor can couple to several Giα subtypes.[7][8]

Modulation of NMDA Receptor Function

In the prefrontal cortex, PD-168077 has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors. Activation of D4 receptors by PD-168077 leads to a reduction in NMDA receptor-mediated currents.[9][10] This effect is mediated through a signaling pathway involving the inhibition of PKA and the subsequent activation of protein phosphatase 1 (PP1).[9] PP1 activation leads to the dephosphorylation and inhibition of active Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn reduces NMDA receptor surface expression through internalization.[9][10]

Induction of CaMKII Translocation

PD-168077 induces the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[2] This translocation is a critical event in synaptic plasticity.

In Vivo Pharmacological Effects

Pro-erectile Effects in Rodent Models

A well-documented in vivo effect of PD-168077 is the induction of penile erection in male rats. This effect is centrally mediated and occurs upon systemic, intracerebroventricular (ICV), or direct injection into the paraventricular nucleus (PVN) of the hypothalamus.[7][11] The pro-erectile action of PD-168077 is associated with an increase in nitric oxide (NO) production in the PVN and is believed to involve the activation of oxytocinergic neurons.[11]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of PD-168077 for dopamine D4 and other receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D4 receptor) are prepared by homogenization and centrifugation.

-

Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2-like receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (PD-168077).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of PD-168077 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To assess the functional activity of PD-168077 as a D4 receptor agonist by measuring its ability to inhibit adenylyl cyclase.

Methodology:

-

Cell Culture: Cells stably expressing the dopamine D4 receptor (e.g., CHO-K1 cells) are cultured to near confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist and Stimulator Treatment: Cells are treated with varying concentrations of PD-168077 in the presence of a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The concentration-response curve for PD-168077-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted, and the IC50 value is calculated.

In Vivo Pro-erectile Response in Male Rats

Objective: To evaluate the pro-erectile effects of PD-168077 in a behavioral model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used. For ICV or intra-PVN studies, animals are surgically implanted with cannulae.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (subcutaneous, ICV, or intra-PVN) at various doses.

-

Behavioral Observation: Following administration, rats are placed in individual observation cages and monitored for signs of penile erection (e.g., grooming of the genital area, pelvic thrusting, and visible erections). The number of erections and the latency to the first erection are recorded over a defined observation period (e.g., 60 minutes).

-

Data Analysis: The dose-response relationship for the pro-erectile effect of PD-168077 is determined.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of the dopamine D4 receptor. Its high affinity and selectivity, coupled with its well-characterized downstream signaling effects, make it an ideal probe for both in vitro and in vivo studies. The primary mechanism of action involves the activation of Gi/o-coupled D4 receptors, leading to the inhibition of adenylyl cyclase and subsequent modulation of PKA-dependent signaling pathways. This, in turn, influences the function of other neurotransmitter systems, such as the glutamatergic system via NMDA receptor modulation. The pro-erectile effects of PD-168077 highlight its potent central activity and provide a functional readout for D4 receptor activation in vivo. A thorough understanding of the mechanisms outlined in this guide is essential for researchers aiming to further unravel the physiological and pathological significance of the dopamine D4 receptor and to develop novel therapeutic strategies targeting this receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tonic NMDA receptor-mediated current in prefrontal cortical pyramidal cells and fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Selective reconstitution of human D4 dopamine receptor variants with Gi alpha subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PD-168077 maleate (B1232345), a potent and selective agonist for the dopamine (B1211576) D4 receptor. The document summarizes its binding affinity and selectivity profile, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows. This information is intended to support further research and drug development efforts targeting the dopamine D4 receptor.

Core Data: Receptor Binding and Selectivity

PD-168077 maleate demonstrates high affinity for the human dopamine D4 receptor with significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The following table summarizes the quantitative binding data from various in vitro studies.

| Receptor | Ligand | Ki (nM) | Cell Line | Reference |

| Dopamine D4 | PD-168077 | 8.7 | CHO Pro 5 cells expressing human receptor | [1][2][3] |

| PD-168077 | 9 | Not specified | [4][5] | |

| PD-168077 | 11.9 | Not specified | [6] | |

| Dopamine D2 | PD-168077 | 3,740 | CHO Pro 5 cells expressing human receptor | [3] |

| PD-168077 | >400-fold selectivity vs D4 | Not specified | [1][2][6][7] | |

| PD-168077 | 2,800 | Not specified | [8] | |

| PD-168077 | 1,050 | Not specified | [6] | |

| Dopamine D3 | PD-168077 | 2,810 | CHO Pro 5 cells expressing human receptor | [3] |

| PD-168077 | >300-fold selectivity vs D4 | Not specified | [1][2][6][7] | |

| PD-168077 | 2,540 | Not specified | [6] | |

| α1-Adrenergic | PD-168077 | 168 | Not specified | [3] |

| α2-Adrenergic | PD-168077 | 177 | Not specified | [3] |

| Serotonin 5-HT1A | PD-168077 | 385 | Not specified | [3] |

| Serotonin 5-HT2A | PD-168077 | 4,010 | Not specified | [3] |

Key Experimental Protocols

This section details the methodologies for foundational experiments used to characterize the selectivity and functional activity of this compound.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines the determination of the binding affinity of PD-168077 for the dopamine D4 receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

2. Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [3H]-spiperone), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a non-labeled D4 antagonist (e.g., L-745,870).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of PD-168077.

-

Plot the specific binding as a function of the logarithm of the PD-168077 concentration.

-

Determine the IC50 value (the concentration of PD-168077 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay for Penile Erection in Male Rats

This protocol describes the in vivo assessment of the pro-erectile effects of PD-168077.[9][10]

1. Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats.

-

House the animals individually under a controlled light-dark cycle with ad libitum access to food and water.

-

For intracerebroventricular (ICV) or direct brain nucleus injections, surgically implant a guide cannula into the desired brain region (e.g., paraventricular nucleus of the hypothalamus) under anesthesia. Allow for a recovery period of at least one week.

2. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

-

Administer the drug via the desired route (e.g., subcutaneous injection, or microinjection through the implanted cannula).

-

A range of doses should be tested to determine a dose-response relationship. For direct injection into the paraventricular nucleus, doses can range from 1 to 200 ng.[9]

3. Behavioral Observation:

-

Place the rat in a quiet, transparent observation cage immediately after drug administration.

-

Observe and record the number of penile erection episodes for a defined period (e.g., 60-90 minutes). A penile erection is characterized by the engorgement and reddening of the glans penis.

-

To ensure objectivity, the observer should be blind to the treatment conditions.

4. Data Analysis:

-

Compare the number of penile erections in the PD-168077-treated groups to a vehicle-treated control group.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect.

Immunofluorescence Assay for CaMKII Translocation

This generalized protocol outlines the visualization of Ca2+/calmodulin-dependent protein kinase II (CaMKII) translocation, a downstream effect of D4 receptor activation.

1. Cell Culture and Treatment:

-

Culture primary prefrontal cortical neurons or a suitable neuronal cell line on glass coverslips.

-

Treat the cells with this compound at a predetermined concentration and for a specific duration to induce D4 receptor activation. Include a vehicle-treated control group.

2. Fixation and Permeabilization:

-

After treatment, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with a solution containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

3. Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Tween-20) for 1 hour.

-

Incubate the cells with a primary antibody specific for CaMKII overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

For visualization of synapses, co-staining with a synaptic marker like PSD-95 can be performed using a different fluorophore.

-

Wash the cells thoroughly with PBS.

4. Imaging and Analysis:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of multiple fields of view for each treatment condition.

-

Quantify the translocation of CaMKII to synaptic sites by measuring the co-localization of the CaMKII signal with the synaptic marker signal. This can be done using image analysis software.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the dopamine D4 receptor and a typical experimental workflow for assessing receptor selectivity.

Caption: Dopamine D4 receptor signaling pathway activated by PD-168077.

Caption: Experimental workflow for determining receptor selectivity.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Item - Data_Sheet_1_Locally-Induced CaMKII Translocation Requires Nucleotide Binding.PDF - Frontiers - Figshare [frontiersin.figshare.com]

- 7. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]

- 8. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of PD-168077 Maleate: A Selective Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a target of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of PD-168077, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery

The discovery of PD-168077 emerged from a focused effort to identify potent and selective ligands for the dopamine D4 receptor. The research, originally published by Glase and colleagues in 1997, centered on the chemical class of substituted [(4-phenylpiperazinyl)-methyl]benzamides. This class of compounds was explored to understand the structure-activity relationships (SAR) that govern affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3.

The discovery process likely involved the synthesis of a library of analogs with systematic modifications to the benzamide (B126) and phenylpiperazine moieties. These compounds would have been subjected to a battery of in vitro binding assays to determine their affinity for the D4 receptor and their selectivity against other receptors. PD-168077 was identified as a lead compound from this screening process due to its high affinity and impressive selectivity profile.

Pharmacological Profile

PD-168077 maleate is characterized by its high affinity for the dopamine D4 receptor and significant selectivity over other dopamine receptor subtypes. The key quantitative pharmacological data are summarized in the table below.

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | 8.7 nM | Dopamine D4 | Human | [1][2][3] |

| Selectivity | >400-fold | D4 vs D2 | [1][2][3] | |

| Selectivity | >300-fold | D4 vs D3 | [1][2][3] | |

| EC50 | 8.3 nM | Dopamine D4 | Human | [2] |

Table 1: Quantitative Pharmacological Data for PD-168077

Mechanism of Action

PD-168077 acts as an agonist at the dopamine D4 receptor. Upon binding, it activates the receptor, which is a G protein-coupled receptor (GPCR). This activation can initiate a cascade of intracellular signaling events. One of the documented downstream effects of D4 receptor activation by PD-168077 is the induction of synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in cultured prefrontal cortical neurons.[1][2][3] This action is believed to play a role in modulating synaptic plasticity and neuronal function.

Figure 1: Simplified signaling pathway of PD-168077 at the Dopamine D4 receptor.

Synthesis of PD-168077

The chemical name for PD-168077 is N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide. The synthesis of this molecule can be logically approached through a convergent synthesis strategy, which involves the preparation of key intermediates followed by their coupling. While the original publication by Glase et al. does not provide a detailed experimental protocol in its abstract, a plausible synthetic route can be constructed based on common organic chemistry transformations and literature precedents for the synthesis of similar compounds.

The synthesis can be envisioned in two main parts: the formation of the substituted piperazine (B1678402) intermediate and its subsequent coupling with the benzamide side chain.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of PD-168077, based on standard organic synthesis methodologies.

Step 1: Synthesis of 1-(2-Cyanophenyl)piperazine

To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), is added piperazine (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 1-(2-cyanophenyl)piperazine.

Step 2: Synthesis of N-(Chloromethyl)-3-methylbenzamide

To a solution of 3-methylbenzamide (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent such as 1,4-dioxane, is added a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours. The resulting N-(hydroxymethyl)-3-methylbenzamide is then chlorinated without purification. The reaction mixture is cooled, and a chlorinating agent such as thionyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude N-(chloromethyl)-3-methylbenzamide is used in the next step without further purification.

Step 3: Synthesis of PD-168077 (N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide)

To a solution of 1-(2-cyanophenyl)piperazine (1.0 eq) and a base such as triethylamine (B128534) (TEA, 2.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile, is added a solution of N-(chloromethyl)-3-methylbenzamide (1.1 eq) in the same solvent, dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the free base of PD-168077.

Step 4: Formation of this compound

The purified free base of PD-168077 is dissolved in a suitable solvent such as ethanol (B145695) or isopropanol. A solution of maleic acid (1.0 eq) in the same solvent is then added dropwise with stirring. The resulting mixture is stirred for a period of time, and the precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound as a solid.

Conclusion

This compound stands as a significant tool compound for the study of dopamine D4 receptor function and as a lead compound for the development of novel therapeutics. Its discovery was a result of systematic medicinal chemistry efforts, and its synthesis, while not publicly detailed in a step-by-step manner, can be achieved through established synthetic routes. This guide provides a foundational understanding of the discovery, pharmacology, and synthesis of PD-168077, intended to aid researchers in their ongoing investigations into the role of the dopamine D4 receptor in health and disease.

References

The Role of PD-168077 Maleate in Dopamine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 maleate (B1232345) is a potent and selective non-catechol agonist for the dopamine (B1211576) D4 receptor.[1] Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system and periphery. This technical guide provides an in-depth overview of the pharmacological properties of PD-168077, its mechanism of action within the dopamine signaling cascade, and detailed methodologies for its characterization.

Pharmacological Profile of PD-168077 Maleate

PD-168077 exhibits high affinity for the human dopamine D4 receptor, with reported Ki values of 8.7 nM and 9 nM.[2][3] It displays significant selectivity for the D4 receptor over other dopamine receptor subtypes, as well as over a range of other neurotransmitter receptors.

Binding Affinity and Selectivity

The binding profile of PD-168077 has been characterized through radioligand binding assays. The compound shows a significantly lower affinity for D2 and D3 dopamine receptors, as well as for adrenergic and serotonergic receptors, underscoring its utility as a selective D4 agonist.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D4 | 8.7 nM[2] |

| Dopamine D2 | 2.8 µM[2] |

| Dopamine D3 | >300-fold selectivity vs D4 |

Functional Potency

In functional assays, PD-168077 demonstrates potent agonism at the D4 receptor.

| Assay Type | Parameter | Value |

| Functional Agonism | EC50 | 8.3 nM[2] |

Mechanism of Action in Dopamine Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4] These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

D4 Receptor Signaling Pathway

Activation of the D4 receptor by an agonist like PD-168077 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. However, D4 receptor activation can also modulate other signaling pathways, including those involving calcium ions (Ca2+) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][7]

Downstream Effect on CaMKII Translocation

A key downstream effect of D4 receptor activation by PD-168077 is the translocation of CaMKII from the cytosol to postsynaptic sites.[7] This process is initiated by the D4 receptor-mediated activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[7] The elevated calcium levels, in conjunction with calmodulin (CaM), activate CaMKII, promoting its movement to and accumulation at synaptic locations.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of PD-168077 with the dopamine signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D4, D2, D3).

-

Radiolabeled ligand (e.g., [3H]-spiperone).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of PD-168077. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the PD-168077 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Recovery: Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period, collect several baseline dialysate samples to determine the basal dopamine concentration.

-

Drug Administration: Administer PD-168077 via the desired route (e.g., subcutaneous injection or through the microdialysis probe for local administration).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

This compound is a powerful research tool for investigating the role of the dopamine D4 receptor in neuronal signaling. Its high potency and selectivity allow for the specific interrogation of D4 receptor function in a variety of in vitro and in vivo experimental paradigms. The detailed methodologies provided in this guide offer a foundation for researchers to design and execute robust experiments to further unravel the complexities of dopamine D4 receptor signaling and its implications for health and disease.

References

- 1. PD-168,077 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD-168077 Maleate in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 maleate (B1232345), a potent and highly selective agonist for the dopamine (B1211576) D4 receptor, has emerged as a critical pharmacological tool for investigating the role of dopaminergic modulation in synaptic plasticity.[1] Understanding its effects is paramount for elucidating the complex interplay between dopamine signaling and the cellular mechanisms that underlie learning and memory. This technical guide provides an in-depth overview of the effects of PD-168077 maleate on synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

PD-168077 exerts its influence on synaptic plasticity primarily by modulating the function of N-methyl-D-aspartate (NMDA) receptors, key players in the induction of long-term potentiation (LTP) and long-term depression (LTD).[2][3] As a D4 receptor agonist, PD-168077 initiates a Gi/o-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced activity of Protein Kinase A (PKA).[4][5] This reduction in PKA activity tips the balance towards protein phosphatase 1 (PP1) activation.[3] Activated PP1 dephosphorylates and inactivates Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for LTP induction.[3] The inhibition of CaMKII activity ultimately promotes the internalization of NMDA receptors, reducing their surface expression and thereby dampening NMDA receptor-mediated currents.[2][3]

Quantitative Effects on Synaptic Plasticity

The application of this compound has been shown to produce distinct, quantifiable effects on synaptic transmission and plasticity.

| Parameter | Brain Region | Preparation | Effect of PD-168077 | Concentration | Key Findings & Citations |

| NMDA Receptor-mediated EPSC Amplitude | Prefrontal Cortex | Acute Slices | ↓ 42.3 ± 3.2% | 20-40 µM | Application of PD-168077 produced a potent reduction of the amplitude of evoked NMDA receptor EPSCs.[2][3] |

| Long-Term Potentiation (LTP) | Hippocampus (CA1) of Aged Mice | Acute Slices | Restores impaired LTP to levels of adult mice | 200 nM | PD-168077 rescued age-related deficits in LTP, an effect blocked by a D4 receptor antagonist.[1] |

| Long-Term Potentiation (LTP) | Hippocampus (CA1) - Basal Dendrites | In vivo | Attenuated LTP | Not Specified | Region-specific application of PD-168077 attenuated LTP in basal but not apical CA1 dendrites.[6] |

| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampus (CA1) | Acute Slices | Induces synaptic depression | Not Specified | Bath application of PD-168077 by itself induced a significant depression of synaptic transmission.[7] |

| Miniature Fast Inhibitory Postsynaptic Currents (m-fIPSCs) | Dorsolateral Septal Nucleus | Acute Slices | ↓ Frequency | Not Specified | PD-168077 decreased the frequency of m-fIPSPs without significantly changing their amplitude, suggesting a presynaptic mechanism of action on GABAergic transmission.[8] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions modulated by PD-168077, the following diagrams illustrate the key signaling cascade and a typical experimental workflow for studying its effects on long-term potentiation.

Caption: Signaling pathway of PD-168077 action on synaptic plasticity.

Caption: Experimental workflow for studying PD-168077 effects on LTP.

Detailed Experimental Protocols

Brain Slice Preparation for Electrophysiology

-

Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.[9]

-

Anesthesia and Decapitation: Animals are anesthetized (e.g., with isoflurane) and then rapidly decapitated.[9]

-

Brain Extraction: The brain is quickly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 126 NaCl, 2.5 KCl, 26 NaHCO3, 1.2 NaH2PO4, 2.4 CaCl2, 1.3 MgCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.[9]

-

Slicing: Coronal or horizontal slices (typically 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) are prepared using a vibratome in ice-cold ACSF.[9]

-

Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording of Synaptic Plasticity (LTP/LTD)

-

Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32-34°C).

-

Electrode Placement: A stimulating electrode is placed to activate the desired synaptic pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is positioned to record field excitatory postsynaptic potentials (fEPSPs) in the dendritic layer of the target neurons (e.g., stratum radiatum of CA1).[1]

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes at a low stimulation frequency (e.g., 0.033 Hz). The stimulation intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP.[1]

-

LTP Induction: Long-term potentiation is typically induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of multiple trains of short, high-frequency bursts (e.g., 4 pulses at 100 Hz, repeated at 5 Hz).[1]

-

LTD Induction: Long-term depression is typically induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1-5 Hz).

-

Drug Application: this compound is bath-applied at the desired concentration (e.g., 200 nM) for a specific duration (e.g., 20-30 minutes) before the induction of LTP or LTD.[1] The drug remains in the perfusion solution for the remainder of the recording period.

-

Data Analysis: The initial slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP or LTD is quantified as the percentage change from baseline during the last 10-20 minutes of the recording.

CaMKII Translocation Assay

-

Cell Culture: Primary neuronal cultures from the desired brain region (e.g., prefrontal cortex) are prepared.

-

Transfection: Neurons are transfected with a plasmid encoding a fluorescently tagged CaMKII (e.g., GFP-CaMKIIα).

-

Drug Treatment: Neurons are treated with PD-168077 at a specific concentration and for a defined period.

-

Immunocytochemistry: After treatment, cells are fixed, permeabilized, and stained with antibodies against synaptic markers (e.g., synapsin I or PSD-95) to identify synapses.

-

Imaging and Analysis: Confocal microscopy is used to visualize the localization of the fluorescently tagged CaMKII. The colocalization of CaMKII with synaptic markers is quantified to determine the extent of its translocation to synaptic sites.[10][11]

NMDA Receptor Internalization Assay

-

Cell Surface Biotinylation: Cultured neurons or acute brain slices are incubated with a membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) to label surface proteins.

-

Drug Treatment: The cells or slices are then treated with PD-168077 for a specific duration to induce receptor internalization.

-

Stripping of Surface Biotin (B1667282): Remaining surface biotin is removed by a reducing agent (e.g., glutathione). The biotin attached to internalized proteins is protected from this stripping.

-

Cell Lysis and Pulldown: Cells are lysed, and the biotinylated (internalized) proteins are captured using streptavidin beads.

-

Western Blotting: The captured proteins are separated by SDS-PAGE and immunoblotted with antibodies against specific NMDA receptor subunits (e.g., GluN1, GluN2B) to quantify the amount of internalized receptors.[2]

Conclusion and Future Directions

This compound serves as an invaluable tool for dissecting the role of dopamine D4 receptor signaling in synaptic plasticity. The available evidence strongly indicates that its activation modulates NMDA receptor function through a PKA-PP1-CaMKII signaling cascade, thereby influencing the expression of both LTP and LTD. The quantitative data, though still emerging, highlights the potential for D4 receptor agonists to rectify age-related cognitive decline and modulate synaptic strength in a region-specific manner.

Future research should focus on generating a more comprehensive quantitative dataset of PD-168077's effects on various forms of synaptic plasticity across different brain regions and developmental stages. Elucidating the precise molecular interactions within the D4 receptor signaling pathway and their downstream consequences will be crucial for the development of novel therapeutic strategies targeting cognitive and neuropsychiatric disorders where dopaminergic and glutamatergic systems are dysregulated.

References

- 1. Dopamine D4 receptor activation restores CA1 LTP in hippocampal slices from aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Coexistence of Multiple Types of Synaptic Plasticity in Individual Hippocampal CA1 Pyramidal Neurons [frontiersin.org]

- 7. Bidirectional modulation of hippocampal synaptic plasticity by Dopaminergic D4-receptors in the CA1 area of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine presynaptically depresses fast inhibitory synaptic transmission via D4 receptor-protein kinase A pathway in the rat dorsolateral septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Postsynaptic Interaction between Dopamine D1 and NMDA Receptors Promotes Presynaptic Inhibition in the Rat Nucleus Accumbens via Adenosine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic control of CaMKII translocation and localization in hippocampal neurons by NMDA receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective D4 Receptor Agonist PD-168077 Maleate and its Role in CaMKII Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 maleate (B1232345) is a potent and highly selective dopamine (B1211576) D4 receptor agonist that has emerged as a critical tool in neuroscience research. A key downstream effect of D4 receptor activation by PD-168077 is the synaptic translocation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial event in synaptic plasticity and cellular function. This technical guide provides an in-depth overview of the mechanism of action of PD-168077, its effects on CaMKII translocation, detailed experimental protocols for studying this phenomenon, and a summary of the available quantitative data.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions critically involved in cognition, memory, and emotion. Its dysfunction has been implicated in several neuropsychiatric disorders, making it a significant target for drug development. PD-168077 maleate is a synthetic compound that acts as a selective agonist at the D4 receptor, exhibiting high affinity and selectivity over other dopamine receptor subtypes.[1][2] One of the pivotal intracellular events triggered by D4 receptor activation is the mobilization and translocation of CaMKII, a serine/threonine protein kinase that plays a fundamental role in decoding calcium signals and mediating synaptic plasticity. This guide will explore the intricate relationship between PD-168077, the D4 receptor, and CaMKII translocation.

This compound: Properties and Mechanism of Action

This compound is characterized by its high affinity for the dopamine D4 receptor, with a reported Ki of 8.7 nM.[1][2] It demonstrates over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 receptor.[1][2] This high selectivity makes it an invaluable tool for elucidating the specific functions of the D4 receptor.

The activation of the D4 receptor by PD-168077 initiates a downstream signaling cascade. As a Gi/o-coupled receptor, its activation can lead to the inhibition of adenylyl cyclase. However, studies have revealed a more complex signaling profile, including the activation of Phospholipase C (PLC).[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This rise in intracellular Ca2+ is a critical step in the activation and subsequent translocation of CaMKII.

CaMKII Translocation: A Key Downstream Event

CaMKII is a multifunctional protein kinase that is highly abundant in neurons, particularly at postsynaptic densities (PSDs). Its activity is tightly regulated by intracellular Ca2+ levels. Upon binding of Ca2+/calmodulin, CaMKII undergoes a conformational change that exposes its catalytic domain, leading to its activation and autophosphorylation. This autophosphorylation allows the kinase to remain active even after Ca2+ levels have returned to baseline.

A crucial aspect of CaMKII function is its ability to translocate from the cytosol to specific subcellular compartments, most notably the PSD of excitatory synapses.[3][4] This translocation is a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. The binding of activated CaMKII to synaptic proteins, such as the NMDA receptor subunit GluN2B, anchors it at the synapse, where it can phosphorylate various substrates to modulate synaptic strength.[5]

Activation of dopamine D4 receptors by PD-168077 has been shown to induce the synaptic translocation of CaMKII in cultured prefrontal cortical neurons.[1][2] This process is dependent on the D4 receptor-mediated increase in intracellular calcium.

Quantitative Data on this compound and CaMKII Translocation

| Parameter | Value | Reference |

| This compound | ||

| Dopamine D4 Receptor Affinity (Ki) | 8.7 nM | [1][2] |

| Selectivity over D2 Receptor | > 400-fold | [1][2] |

| Selectivity over D3 Receptor | > 300-fold | [1][2] |

| Effect on CaMKII | ||

| CaMKII Translocation | Induces synaptic translocation | [1][2] |

Experimental Protocols

Studying the effect of PD-168077 on CaMKII translocation typically involves cell culture, immunocytochemistry, subcellular fractionation with western blotting, or live-cell imaging. The following are detailed methodologies for these key experiments.

Immunocytochemistry for Visualizing CaMKII Translocation

This protocol allows for the visualization and semi-quantitative analysis of CaMKII distribution in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., prefrontal cortical neurons)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against CaMKII (e.g., rabbit anti-CaMKII)

-

Primary antibody against a synaptic marker (e.g., mouse anti-PSD-95)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment: Plate primary neurons on coverslips. Treat the cultured neurons with desired concentrations of this compound or vehicle for a specified time course.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against CaMKII and a synaptic marker, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the colocalization of CaMKII with the synaptic marker to assess synaptic translocation.

Subcellular Fractionation and Western Blotting for Quantifying Synaptic CaMKII

This method provides a quantitative measure of CaMKII levels in different cellular compartments.

Materials:

-

Cultured neurons or brain tissue

-

This compound

-

Subcellular fractionation buffer kit

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CaMKII

-

Primary antibodies for fraction-specific markers (e.g., PSD-95 for synaptic fraction, GAPDH for cytosolic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treatment and Homogenization: Treat cultured neurons or administer this compound in vivo. Homogenize the cells or tissue in the appropriate fractionation buffer containing protease and phosphatase inhibitors.

-

Fractionation: Perform differential centrifugation according to the manufacturer's protocol to separate cytosolic, membrane, and synaptic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CaMKII and fraction-specific markers overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative amount of CaMKII in the synaptic fraction compared to other fractions.

Live-Cell Imaging of CaMKII Translocation

This technique allows for the real-time visualization of CaMKII dynamics in living cells.

Materials:

-

Primary neuronal cultures

-

Expression vector for GFP-tagged CaMKII (e.g., pEGFP-CaMKII)

-

Transfection reagent

-

Live-cell imaging medium

-

This compound

-

Confocal or spinning-disk microscope equipped with a live-cell imaging chamber

Procedure:

-

Transfection: Transfect primary neurons with the GFP-CaMKII expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

Imaging Setup: Place the coverslip with transfected neurons in a live-cell imaging chamber on the microscope stage. Replace the culture medium with live-cell imaging medium.

-

Baseline Imaging: Acquire baseline fluorescence images of the GFP-CaMKII distribution before treatment.

-

Treatment: Add this compound to the imaging chamber at the desired final concentration.

-

Time-Lapse Imaging: Acquire time-lapse images at regular intervals to monitor the translocation of GFP-CaMKII to synaptic sites.

-

Analysis: Analyze the time-lapse series to quantify the change in GFP-CaMKII fluorescence intensity at synaptic puncta over time.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathway from D4 receptor activation to CaMKII translocation and the general experimental workflows.

References

The In Vivo Activity of PD-168077 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist.[1] This technical guide provides a comprehensive overview of its in vivo activity, drawing from available preclinical research. The document summarizes key findings in a structured format, details experimental methodologies, and visualizes the underlying biological pathways.

Core Compound Information

| Property | Value | Source |

| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |

| Molecular Formula | C20H22N4O・C4H4O4 | [1] |

| Molecular Weight | 450.49 | [1] |

| CAS Number | 630117-19-0 | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

PD-168077 is a high-affinity agonist for the dopamine D4 receptor, with a Ki of 8.7 nM.[1][2] It exhibits significant selectivity, with over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 subtype.[1] As a D2-like receptor, the D4 receptor is primarily coupled to the Gαi/o protein.[] Activation of this G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This initiates a cascade of downstream signaling events.

Signaling Pathway of PD-168077 at the D4 Receptor

References

The Selective Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system. This technical guide provides an in-depth overview of the research applications of PD-168077 maleate in neuroscience, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo efficacy.

Table 1: Receptor Binding Affinity of PD-168077

| Receptor | Ki (nM) | Cell Line | Reference |

| Human Dopamine D4 | 8.7 - 9 | CHO Pro 5 / CHO | [1][2][3][4][5] |

| Human Dopamine D2 | 3,740 | CHO | [3] |

| Human Dopamine D3 | 2,810 | CHO | [3] |

| α1-adrenergic | 168 | - | [3] |

| α2-adrenergic | 177 | - | [3] |

| Serotonin 5-HT1A | 385 | - | [3] |

| Serotonin 5-HT2A | 4,010 | - | [3] |

Table 2: In Vivo Behavioral Effects of PD-168077 in Rats

| Behavioral Test | Dose Range | Effect | Reference |

| Locomotor Activity | 0.064 - 1 mg/kg | Dose-dependent increase | [6] |

| Locomotor Activity | 0.2 - 25 mg/kg (s.c.) | Increased spontaneous activity | [3] |

| Novel Object Recognition | 3.0 - 10.0 mg/kg | Improved recognition memory | [7][8] |

| Novel Object Recognition | 10 mg/kg | Reversed phencyclidine-induced deficits | [7][8] |

| Penile Erection (PVN injection) | 50 - 200 ng/animal | Dose-dependent induction | [3][9] |

| Penile Erection (s.c.) | 1 - 100 µg/kg | U-inverted dose-response | [10] |

| Penile Erection (i.c.v.) | 0.1 - 20 µ g/rat | U-inverted dose-response | [10] |

Signaling Pathways and Mechanisms of Action

PD-168077, by activating the D4 receptor, modulates several downstream signaling pathways. A key mechanism involves the regulation of N-methyl-D-aspartate (NMDA) receptor function in prefrontal cortex (PFC) pyramidal neurons. This is achieved through a cascade involving the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active Ca2+/calmodulin-dependent protein kinase II (CaMKII).[11][12] This signaling cascade leads to a reduction in NMDA receptor-mediated currents and a decrease in the surface expression of NMDA receptors.[11][12] Furthermore, activation of D4 receptors by PD-168077 induces the translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[1][3][5]

In the paraventricular nucleus (PVN) of the hypothalamus, PD-168077-induced penile erection is mediated by an increase in nitric oxide (NO) production and the subsequent activation of oxytocinergic neurons.[9][10][13]

References

- 1. researchgate.net [researchgate.net]

- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. Novel Object Recognition [protocols.io]

- 8. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tonic NMDA receptor-mediated current in prefrontal cortical pyramidal cells and fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Guide for Cognitive Function Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, as a tool for studying cognitive function. It covers the compound's mechanism of action, its effects on cognitive performance in preclinical models, and detailed experimental protocols for its use in neuroscience research.

Core Properties of PD-168077 Maleate

PD-168077 is a potent and selective agonist for the dopamine D4 receptor. Its high affinity and selectivity make it a valuable pharmacological tool to investigate the role of the D4 receptor in various physiological processes, particularly in the modulation of cognitive functions.

| Property | Value | Reference |

| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |

| Molecular Formula | C20H22N4O.C4H4O4 | [2] |

| Molecular Weight | 450.49 g/mol | [2] |

| Binding Affinity (Ki) | 8.7 - 9 nM for D4 receptor | [2][3] |

| Selectivity | >400-fold over D2 receptors, >300-fold over D3 receptors | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Signaling Pathways

PD-168077 exerts its effects by selectively binding to and activating the dopamine D4 receptor, a G protein-coupled receptor (GPCR). The D4 receptor is predominantly expressed in the prefrontal cortex (PFC), a brain region critical for executive functions and working memory.[4] Activation of the D4 receptor by PD-168077 initiates several downstream signaling cascades that modulate neuronal activity and synaptic plasticity.

Modulation of NMDA Receptor Function

A key mechanism through which PD-168077 influences cognitive function is by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the prefrontal cortex.[5] This modulation is achieved through a multi-step signaling pathway:

-

D4 Receptor Activation: PD-168077 binds to the D4 receptor.

-

Inhibition of Protein Kinase A (PKA): The activated D4 receptor inhibits the activity of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent inhibition of PKA.[5]

-

Activation of Protein Phosphatase 1 (PP1): The inhibition of PKA leads to the disinhibition and activation of PP1.[5]

-

Inhibition of CaMKII: Activated PP1 dephosphorylates and inhibits the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5]

-

Reduced NMDA Receptor Current and Internalization: The inhibition of CaMKII results in a decrease in NMDA receptor-mediated currents and promotes the internalization of NMDA receptors from the neuronal surface.[5]

This signaling cascade ultimately leads to a reduction in glutamatergic neurotransmission, which can have significant effects on synaptic plasticity and cognitive processes.

Synaptic Translocation of CaMKII

In addition to the pathway described above, activation of D4 receptors by PD-168077 has been shown to induce the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[2][3] This relocalization of CaMKII can influence synaptic strength and plasticity.

Effects of PD-168077 on Cognitive Function

PD-168077 has been demonstrated to modulate cognitive performance in various preclinical models. Its effects are often dose-dependent and can be observed in tasks assessing recognition memory and in models of cognitive impairment.

Novel Object Recognition

The novel object recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents. Studies have shown that PD-168077 can enhance performance in this task.

Table 1: Effect of PD-168077 on Novel Object Recognition in Rats

| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index* | Outcome |

| Vehicle | - | ~0.5 (No preference) | No recognition memory |

| PD-168077 | 0.3 | ~0.5 (No preference) | No significant effect |

| PD-168077 | 1.0 | ~0.5 (No preference) | No significant effect |

| PD-168077 | 3.0 | >0.5 (Preference for novel) | Improved recognition memory |

| PD-168077 | 10.0 | >0.5 (Preference for novel) | Improved recognition memory |

*Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A value significantly above 0.5 indicates a preference for the novel object and intact recognition memory.

Reversal of Cognitive Deficits

PD-168077 has also been shown to ameliorate cognitive deficits in animal models relevant to psychiatric disorders, such as the phencyclidine (PCP)-induced cognitive impairment model of schizophrenia.

Table 2: Reversal of Phencyclidine-Induced Deficits in Novel Object Recognition by PD-168077

| Pre-treatment | Treatment | Dose (mg/kg, s.c.) | Discrimination Index* | Outcome |

| Vehicle | Vehicle | - | >0.5 (Preference for novel) | Intact recognition memory |

| Phencyclidine | Vehicle | - | ~0.5 (No preference) | Impaired recognition memory |

| Phencyclidine | PD-168077 | 10.0 | >0.5 (Preference for novel) | Reversal of cognitive deficit |

*Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing PD-168077 to study cognitive function.

Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from studies investigating the effects of PD-168077 on recognition memory.

4.1.1. Materials

-

Animals: Adult male Lister Hooded or Sprague-Dawley rats.

-

Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material.

-

Objects: Two sets of identical objects (e.g., plastic or metal shapes of similar size but different textures and appearances) that are heavy enough not to be displaced by the rats.

-

This compound: Dissolved in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).

-

Video Recording and Analysis Software: To record and score the exploratory behavior of the rats.

4.1.2. Procedure

-

Habituation (Day 1):

-

Place each rat individually into the empty open-field arena for 5-10 minutes to allow for habituation to the environment.

-

This reduces novelty-induced stress during the testing phases.

-

-

Training/Familiarization (Day 2):

-

Administer PD-168077 or vehicle subcutaneously (s.c.) 30 minutes before the training session.

-

Place two identical objects (A and A) in opposite corners of the arena.

-

Place the rat in the center of the arena, facing away from the objects.

-

Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.

-

-

Testing (Day 2 or 3, after a retention interval):

-

The retention interval can vary (e.g., 1 hour to 24 hours) depending on the memory component being assessed.

-

Replace one of the familiar objects with a novel object (B), so the arena contains one familiar (A) and one novel object (B).

-

Place the rat back into the center of the arena.

-

Allow the rat to explore for a set period (e.g., 3-5 minutes).

-

Record the time spent exploring the familiar and novel objects.

-

4.1.3. Data Analysis

-

Calculate the discrimination index as described in the tables above.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the discrimination indices between treatment groups.

Phencyclidine (PCP)-Induced Cognitive Deficit Model

This protocol outlines the induction of cognitive deficits using PCP, which can then be used to test the therapeutic potential of compounds like PD-168077.[1]

4.2.1. Materials

-

Animals: Adult male rats.

-

Phencyclidine (PCP): Dissolved in sterile saline.

-

This compound: Prepared as described above.

-

Behavioral Testing Apparatus: As required for the specific cognitive task (e.g., NOR arena).

4.2.2. Procedure

-

PCP Administration:

-

Administer PCP (e.g., 2 mg/kg, s.c.) twice daily for seven consecutive days.

-

This sub-chronic treatment regimen is known to induce long-lasting cognitive deficits.

-

-

Washout Period:

-

Allow for a washout period of at least seven days after the last PCP injection. This is to ensure that the behavioral effects are not due to the acute presence of PCP.

-

-

Behavioral Testing:

-

Following the washout period, conduct cognitive testing (e.g., NOR task) as described above.

-

On the day of testing, administer PD-168077 or vehicle prior to the behavioral task to assess its ability to reverse the PCP-induced deficits.

-

Electrophysiological Recording of NMDA Receptor Currents

This protocol provides a general framework for measuring the effect of PD-168077 on NMDA receptor currents in prefrontal cortex neurons using whole-cell patch-clamp electrophysiology.

4.3.1. Materials

-

Brain Slices: Coronal slices (e.g., 300 µm thick) of the prefrontal cortex from rodents.

-

Artificial Cerebrospinal Fluid (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.2-7.3.

-

Pharmacological Agents: PD-168077, NMDA, and appropriate receptor antagonists (e.g., CNQX for AMPA receptors, bicuculline (B1666979) for GABAA receptors).

-

Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

4.3.2. Procedure

-

Slice Preparation:

-

Anesthetize the animal and perfuse with ice-cold ACSF.

-

Rapidly dissect the brain and prepare coronal slices using a vibratome in ice-cold ACSF.

-

Allow slices to recover in ACSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with ACSF.

-

Identify pyramidal neurons in the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode.

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

-

Isolate NMDA receptor currents by blocking AMPA and GABA receptors with their respective antagonists.

-

-

Drug Application:

-

Obtain a stable baseline recording of NMDA-evoked currents.

-

Bath-apply PD-168077 at the desired concentration and record the change in the amplitude of the NMDA receptor current.

-

Wash out the drug to observe any reversal of the effect.

-

4.3.3. Data Analysis

-

Measure the peak amplitude of the NMDA receptor currents before, during, and after PD-168077 application.

-

Express the effect of PD-168077 as a percentage change from the baseline current.

-